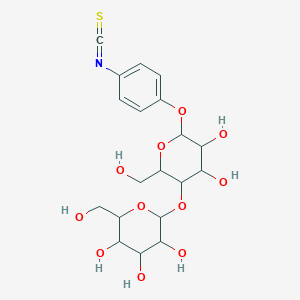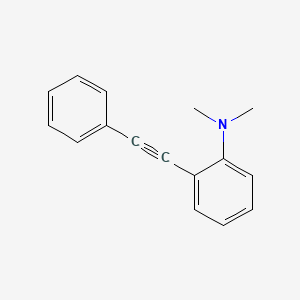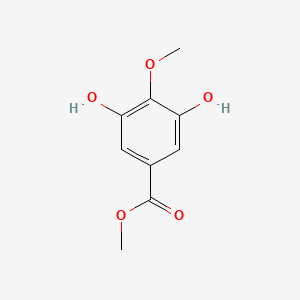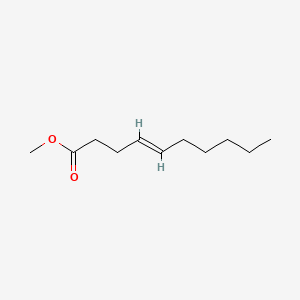
Methomyl-sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methomyl-sulfoxide is a complex organic compound with a unique structure that includes both an imine and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methomyl-sulfoxide can be achieved through several synthetic routes. One common method involves the reaction of ethanimidic acid with methylamine and a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methomyl-sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methomyl-sulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methomyl-sulfoxide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methomyl: A compound with a similar structure but different functional groups.
Ethanimidic acid derivatives: Compounds with variations in the substituents on the imine or sulfinyl groups.
Uniqueness
Methomyl-sulfoxide is unique due to the combination of its imine and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55620-23-0 |
|---|---|
Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
[(Z)-1-methylsulfinylethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H10N2O3S/c1-4(11(3)9)7-10-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
InChI Key |
TZPTVLNJSLZVEI-DAXSKMNVSA-N |
SMILES |
CC(=NOC(=O)NC)S(=O)C |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/S(=O)C |
Canonical SMILES |
CC(=NOC(=O)NC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)



